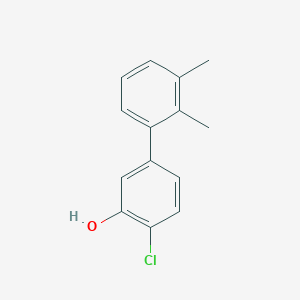

2-Chloro-5-(2,3-dimethylphenyl)phenol

Description

2-Chloro-5-(2,3-dimethylphenyl)phenol is a substituted phenolic compound characterized by a chlorine atom at the 2-position and a 2,3-dimethylphenyl group at the 5-position of the phenol ring. The compound’s reactivity and stability are influenced by the electron-donating dimethylphenyl group, which may reduce phenolic acidity compared to electron-withdrawing substituents .

Properties

IUPAC Name |

2-chloro-5-(2,3-dimethylphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-9-4-3-5-12(10(9)2)11-6-7-13(15)14(16)8-11/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BURPYTGFPCTQKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)Cl)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90685860 | |

| Record name | 4-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90685860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261941-97-2 | |

| Record name | 4-Chloro-2',3'-dimethyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90685860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,3-dimethylphenyl)phenol can be achieved through several methods. One common approach involves the chlorination of 5-(2,3-dimethylphenyl)phenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-chlorination.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-5-(2,3-dimethylphenyl)phenol may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,3-dimethylphenyl)phenol undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the phenol group.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of 5-(2,3-dimethylphenyl)aniline or 5-(2,3-dimethylphenyl)thiophenol.

Oxidation: Formation of 2-chloro-5-(2,3-dimethylphenyl)quinone.

Reduction: Formation of 5-(2,3-dimethylphenyl)phenol.

Scientific Research Applications

2-Chloro-5-(2,3-dimethylphenyl)phenol is used in various scientific research fields:

Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,3-dimethylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can disrupt the function of enzymes or receptors, leading to various biological effects. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-Chloro-5-(2,3-dimethylphenyl)phenol and its analogs:

Key Insights:

Substituent Effects on Acidity: The dimethylphenyl group in the target compound is electron-donating, likely resulting in a higher pKa (less acidic) compared to analogs with electron-withdrawing groups like CF₃ (e.g., 2-Chloro-5-(trifluoromethyl)phenol) or cyano-fluorophenyl . The trifluoromethyl derivative’s liquid state at room temperature contrasts with the probable solid state of the target compound, highlighting how substituents influence phase behavior .

Solubility and Reactivity: The piperidinylmethyl analog’s nitrogen atom may improve aqueous solubility under acidic conditions, whereas the target compound’s hydrocarbon substituent favors organic solvents . The cyano-fluorophenyl analog’s dual electron-withdrawing groups enhance reactivity in nucleophilic or catalytic reactions compared to the dimethylphenyl group .

Safety and Applications: The trifluoromethyl compound’s irritant classification underscores the need for careful handling of halogenated phenols, a likely concern for the target compound as well .

Research Implications and Limitations

While the provided evidence lacks direct experimental data on 2-Chloro-5-(2,3-dimethylphenyl)phenol, comparisons with structural analogs allow for informed hypotheses about its behavior. Future studies should prioritize:

- Experimental determination of pKa, solubility, and thermal stability.

- Toxicity profiling to address safety gaps.

- Exploration of applications in drug discovery (e.g., antimicrobial activity) or polymer science, leveraging its lipophilic aromatic structure.

Note: Cross-referencing with crystallographic tools (e.g., SHELX , ORTEP ) may aid in structural elucidation, while non-target screening methodologies could identify environmental or biological interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.